5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a pyrazole ring, and a piperidine moiety. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. The compound’s ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
In industry, 5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
Target of Action
Compounds with similar structures have shown cytotoxic activities against various cell lines .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular functions .
Biochemical Pathways
Similar compounds have been found to affect various cellular pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have shown various adme properties .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Similar compounds have been shown to inhibit the growth of certain cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazolopyrimidine core, followed by the introduction of the pyrazole and piperidine rings. Common reagents used in these reactions include hydrazine, formamide, and various alkylating agents. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with modified functional groups or altered ring structures.
Comparison with Similar Compounds
When compared to other similar compounds, 5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds include other triazolopyrimidines, pyrazoles, and piperidines, each with their own distinct properties and applications. For example, compounds like 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole have been studied for their antimicrobial potential .
Properties
IUPAC Name |
5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O/c1-10-8-12(3)25-17(18-10)20-15(23-25)16(26)19-13-4-6-24(7-5-13)14-9-11(2)21-22-14/h8-9,13H,4-7H2,1-3H3,(H,19,26)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXQLOKTYJDMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NN4C(=CC(=NC4=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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